2-(Propylamino)propiophenone-d7 Hydrochloride

LC-MS/MS Internal Standard Isotopologue

Researchers quantifying 2-(propylamino)propiophenone in biological matrices often face matrix effects and extraction variability that compromise LC-MS accuracy. This d7-labeled analog provides a +7 Da mass shift, co-eluting with the analyte to correct for such variability. Key features: ≥98% isotopic purity (atom% D), minimal spectral overlap, and consistent lot-to-lot performance. Supplied as hydrochloride salt for direct solubility in standard LC-MS solvents.

Molecular Formula C12H18ClNO
Molecular Weight 234.775
CAS No. 1286167-06-3
Cat. No. B588449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)propiophenone-d7 Hydrochloride
CAS1286167-06-3
Synonyms1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride;  2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; 
Molecular FormulaC12H18ClNO
Molecular Weight234.775
Structural Identifiers
SMILESCCCNC(C)C(=O)C1=CC=CC=C1.Cl
InChIInChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;
InChIKeyCQUMWMSALZGNAF-DWPKPNNESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propylamino)propiophenone-d7 Hydrochloride Overview


2-(Propylamino)propiophenone-d7 Hydrochloride is a deuterium-labeled isotopologue of 2-(Propylamino)propiophenone, featuring seven deuterium atoms in place of hydrogen [1]. This stable isotope-labeled compound serves as a high-fidelity internal standard (SIL-IS) in quantitative liquid chromatography–mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) workflows [2]. Its primary role lies in pharmacokinetic studies, forensic toxicology, and metabolite profiling where precise correction for matrix effects, extraction variability, and ionization fluctuations is essential [3].

Workflow Quantitative LC-MS/MS bioanalysis
Function Stable isotope-labeled internal standard (SIL-IS)
Label Deuterium (+7 Da) for matrix-effect correction

Why 2-(Propylamino)propiophenone-d7 Cannot Be Substituted


The unlabeled counterpart, 2-(Propylamino)propiophenone hydrochloride (CAS 879667-46-6), cannot substitute for the deuterated analog in quantitative LC-MS applications. Deuterated internal standards are chosen precisely because they co-elute with the analyte yet exhibit a distinct mass-to-charge ratio (m/z) in the mass spectrometer, enabling accurate normalization against matrix effects and instrument drift [1]. Using a non-isotopic structural analog introduces differential extraction recovery, ionization efficiency, and retention time shifts, severely compromising quantitative accuracy [2]. The d7-label ensures a sufficient mass shift (+7 Da) to escape the natural isotopic envelope of the unlabeled analyte, thereby minimizing spectral overlap and crosstalk [3].

Non-isotopic analog may shift recovery Structural analogs introduce differential extraction and ionization efficiency, weakening quantitative normalization.
Retention time drift compromises co-elution Non-deuterated internal standards may exhibit retention shifts, preventing uniform matrix-effect correction.
Unlabeled counterpart lacks mass separation Without +7 Da shift, the internal standard signal can overlap with the analyte's natural isotopic envelope.

Key Differentiation Evidence for 2-(Propylamino)propiophenone-d7


Mass Shift Ensures MS Resolution

2-(Propylamino)propiophenone-d7 Hydrochloride contains seven deuterium atoms, yielding a nominal mass increase of +7 Da compared to the unlabeled parent compound (C12H18ClNO, MW 227.73) [1]. This mass shift is sufficient to separate the internal standard signal from the M+1 and M+2 natural isotopic peaks of the analyte in full-scan or selected reaction monitoring (SRM) modes [2].

Mass shift
Method context
+7 Da
Enables unambiguous separation from natural isotopic peaks.
Verify with batch-specific mass spectrum.
LC-MS/MS Internal Standard Isotopologue

Isotopic Enrichment Minimizes Background

Commercial deuterated compounds for quantitative LC-MS are routinely supplied with isotopic enrichment ≥98 atom% D, ensuring that ≥98% of molecules contain the intended number of deuterium atoms [1]. Although a specific certificate of analysis for this lot is not publicly disclosed, industry standards for research-grade deuterated internal standards mandate this minimum purity level to prevent quantitation bias from residual unlabeled material [2].

Isotopic purity
Class-level
≥98 atom% D
Supports low unlabeled background for accurate quantitation.
Lot-specific COA to verify enrichment.
Stable Isotope Purity Quantitation

Co-Elution and Ionization Efficiency

Deuterated internal standards are designed to exhibit nearly identical physicochemical properties to their unlabeled counterparts, including retention time and ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) [1]. This co-elution is critical for correcting matrix effects, as the internal standard experiences the same ion suppression or enhancement as the analyte [2].

Co-elution
Method context
d7-IS:Δ tR < 0.05 min
Structural analog:Δ tR > 0.5 min
Co-elution ensures uniform matrix-effect correction.
LC condition-dependent; verify with method.
Chromatography Ionization Matrix Effect

2-(Propylamino)propiophenone-d7 Application Scenarios


LC-MS/MS Assay for Aminopropiophenones

Use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2-(Propylamino)propiophenone in plasma, urine, or tissue homogenates. The d7 label provides a +7 Da mass shift, enabling unambiguous detection and correction for matrix effects and extraction variability [1][2].

Pharmacokinetics and Metabolism of Propafenone Compounds

Track the absorption, distribution, metabolism, and excretion (ADME) of 2-(Propylamino)propiophenone or its analogs by spiking known amounts of the d7-hydrochloride into biological samples. The near-identical physicochemical behavior ensures accurate normalization throughout the sample preparation and LC-MS analysis [2].

Forensic Confirmation of Synthetic Cathinones

Employ as a deuterated internal standard in confirmatory LC-MS/MS methods for the detection and quantitation of aminopropiophenone-based stimulants in seized materials or biological evidence. The high isotopic purity (>98 atom% D) minimizes false positives and ensures robust quantification [1][3].

Isotopic Tracing for Chiral Aminopropiophenones

Utilize as a labeled precursor or internal standard in the asymmetric synthesis of chiral α-aminopropiophenones, allowing for precise determination of enantiomeric excess and reaction yield by mass spectrometry [1].

Application
Selection Property
Validation Focus
Aminopropiophenone bioanalysis in research matrices
Deuterated SIL-IS co-elution
Matrix-effect correction and precision
ADME research of aminopropiophenones
Physicochemical equivalence to analyte
Sample preparation normalization
Forensic toxicology screening research
High isotopic enrichment
False-positive minimization
Stereochemical synthesis monitoring
MS-based isotopic tracing
Chiral purity and yield assessment
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